molecular formula C22H25FN2O3 B2516605 2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946270-14-0

2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2516605
CAS RN: 946270-14-0
M. Wt: 384.451
InChI Key: OLXOQHKATARFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar isoquinoline derivatives has highlighted their ability to form crystalline salts and inclusion compounds with different acids, leading to diverse physical properties such as gelation and fluorescence. These compounds have shown potential in forming host-guest complexes with enhanced fluorescence properties, which could be exploited in sensor technology and material science (Karmakar, Sarma, & Baruah, 2007).

Binding Characteristics

Investigations into binding characteristics of structurally related compounds to peripheral benzodiazepine receptors reveal their potential as selective ligands. This suggests applications in neurological research and the development of diagnostic tools for brain conditions (Chaki et al., 1999).

Synthesis and Chemical Reactions

Advances in the synthesis of related quinoline and isoquinoline compounds, involving cyclization reactions and the exploration of new synthetic routes, indicate the potential for creating a wide range of derivatives with tailored properties for pharmaceutical applications (King, 2007). These synthetic methodologies could provide frameworks for developing new drugs and biological probes.

Fluorescence and Sensing Applications

Research into fluorescent properties of quinoline derivatives suggests potential applications in biomedical imaging and as fluorescent labeling agents. The strong fluorescence and stability of these compounds in various pH ranges offer valuable characteristics for developing new imaging agents and sensors (Hirano et al., 2004).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-15(2)11-12-25-19-9-8-17(13-16(19)7-10-22(25)27)24-21(26)14-28-20-6-4-3-5-18(20)23/h3-6,8-9,13,15H,7,10-12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXOQHKATARFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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